Cas no 1393573-87-9 (4-Chloro-6-(chloromethyl)pyridin-3-OL)

4-クロロ-6-(クロロメチル)ピリジン-3-オールは、有機合成中間体として重要な化合物です。分子内に2つの反応性の高い塩素官能基(ピリジン環の4位塩素とクロロメチル基)を有しており、選択的な置換反応や架橋反応に利用可能です。特に医薬品や農薬の合成において、骨格構築のための多機能性ビルディングブロックとしての価値が高いです。3位のヒドロキシル基はさらに修飾可能な点であり、官能基変換の幅広い選択肢を提供します。高い純度と安定性を備えており、精密有機合成における再現性の高い反応が期待できます。

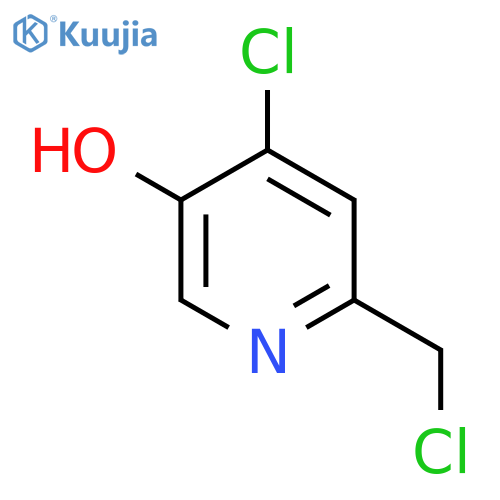

1393573-87-9 structure

商品名:4-Chloro-6-(chloromethyl)pyridin-3-OL

CAS番号:1393573-87-9

MF:C6H5Cl2NO

メガワット:178.015999555588

CID:4914870

4-Chloro-6-(chloromethyl)pyridin-3-OL 化学的及び物理的性質

名前と識別子

-

- AB84011

- 4-Chloro-2-chloromethyl-5-hydroxypyridine

- 4-CHLORO-6-(CHLOROMETHYL)PYRIDIN-3-OL

- 4-Chloro-6-(chloromethyl)pyridin-3-OL

-

- インチ: 1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)3-9-4/h1,3,10H,2H2

- InChIKey: ZCKIVTOQKMYYJN-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CN=C(CCl)C=1)O

計算された属性

- せいみつぶんしりょう: 176.9748192 g/mol

- どういたいしつりょう: 176.9748192 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 178.01

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-Chloro-6-(chloromethyl)pyridin-3-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007420-500mg |

4-Chloro-2-chloromethyl-5-hydroxypyridine |

1393573-87-9 | 97% | 500mg |

$1,019.20 | 2022-04-02 | |

| Alichem | A024007420-250mg |

4-Chloro-2-chloromethyl-5-hydroxypyridine |

1393573-87-9 | 97% | 250mg |

$652.80 | 2022-04-02 | |

| Alichem | A024007420-1g |

4-Chloro-2-chloromethyl-5-hydroxypyridine |

1393573-87-9 | 97% | 1g |

$1,747.20 | 2022-04-02 |

4-Chloro-6-(chloromethyl)pyridin-3-OL 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1393573-87-9 (4-Chloro-6-(chloromethyl)pyridin-3-OL) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量